(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol
Beschreibung
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol is an organic compound characterized by the presence of a hexenol backbone with a 4-methylbenzenesulfonate group attached
Eigenschaften
Molekularformel |
C13H18O3S |
|---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
[(Z)-hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4- |
InChI-Schlüssel |
PTCRTTULASBLSJ-PLNGDYQASA-N |
Isomerische SMILES |
CC/C=C\CCOS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol typically involves the reaction of 3-hexen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride→(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hexen-1-one or 3-hexenal.
Reduction: Formation of 3-hexanol.
Substitution: Formation of various substituted hexenol derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its binding to target molecules. The hexenol backbone may interact with hydrophobic regions of proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol: Unique due to the presence of both a sulfonate group and a hexenol backbone.
(3Z)-3-Hexen-1-ol: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the hexenol backbone.
Uniqueness
This compound is unique due to its combination of a reactive sulfonate group and a versatile hexenol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
